![molecular formula C23H23ClN4O3S B2376110 1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone CAS No. 1170135-42-8](/img/structure/B2376110.png)
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone
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Description
The compound contains several functional groups, including a benzo[d][1,3]dioxol-5-ylmethyl group, a piperazin-1-yl group, a thiazol-4-yl group, and a 3-chlorophenylamino group. These groups suggest that the compound could have a variety of chemical properties and potential applications, particularly in the field of medicinal chemistry .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The benzo[d][1,3]dioxol-5-ylmethyl group, for example, is a cyclic structure with oxygen atoms, which could have implications for the compound’s reactivity .Chemical Reactions Analysis
The compound’s reactivity would likely be influenced by the presence of the various functional groups. For example, the piperazin-1-yl group might make the compound a potential ligand for certain biological receptors .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be determined by its molecular structure. For example, the presence of the chlorophenylamino group could influence its polarity and solubility .Scientific Research Applications
Synthesis and Antimicrobial Activities
Several studies have focused on the synthesis and evaluation of antimicrobial activities of compounds with structures similar to the query compound. For instance, Patel, Agravat, and Shaikh (2011) detailed the synthesis of amide derivatives using 2-hydroxyethyl piperazine and their antimicrobial activity against bacteria and fungi, demonstrating variable and modest activity (Patel, Agravat, & Shaikh, 2011). Similarly, Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, showing good or moderate antimicrobial activities against test microorganisms (Bektaş, Karaali, Sahin, Demirbaş, Karaoglu, & Demirbas, 2007).
Antiviral Research
Al-Masoudi, Al-Soud, De Clercq, and Pannecouque (2007) synthesized new 5-substituted Piperazinyl-4-nitroimidazole derivatives aiming to develop non-nucleoside reverse transcriptase inhibitors for anti-HIV activity, revealing potential applications in antiviral research (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Electrochemical Synthesis and Applications
Amani and Nematollahi (2012) conducted electrochemical syntheses of new arylthiobenzazoles, highlighting a novel approach to generating compounds with potential applications in various fields, including materials science and pharmaceutical research (Amani & Nematollahi, 2012).
properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-2-[2-(3-chloroanilino)-1,3-thiazol-4-yl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c24-17-2-1-3-18(11-17)25-23-26-19(14-32-23)12-22(29)28-8-6-27(7-9-28)13-16-4-5-20-21(10-16)31-15-30-20/h1-5,10-11,14H,6-9,12-13,15H2,(H,25,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RHUKQGPAOFSLPN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C(=O)CC4=CSC(=N4)NC5=CC(=CC=C5)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)-2-(2-((3-chlorophenyl)amino)thiazol-4-yl)ethanone |
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